Nikethamide (Standard)

Description

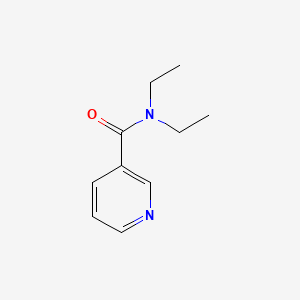

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYVXEGFNDZQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046524 | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.058 to 1.066 at 77 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-26-7 | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nikethamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikethamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nikethamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIKETHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368IVD6M32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

75 to 79 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Nikethamide on Respiratory Centers

Abstract

Nikethamide (N,N-diethylnicotinamide), historically known by the trade name Coramine, is a central nervous system (CNS) stimulant that primarily targets the respiratory centers.[1] Its principal mechanism involves the stimulation of the medulla oblongata, the region of the brainstem responsible for controlling vital autonomic functions, including respiration.[2][3] This action results in an increased rate and depth of breathing.[3][4][5] While its clinical application has diminished due to a narrow therapeutic index and the availability of safer alternatives, Nikethamide remains a valuable tool in pharmacological research for studying the mechanisms of respiratory control.[2][6] Emerging evidence points towards a multi-faceted mechanism involving the modulation of ion channels through intracellular signaling cascades, specifically the protein kinase C (PKC) pathway, and interactions with central neurotransmitter systems.[4][7] This document provides a detailed examination of these mechanisms, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action

Nikethamide exerts its respiratory stimulant effects through both central and peripheral pathways, with the primary site of action being the medullary respiratory center in the brainstem.[1][4]

Central Action on Medullary Respiratory Centers

The medulla oblongata contains the central pattern generator (CPG) for respiration, a complex neural circuit that autonomously generates the rhythmic motor output for breathing.[8][9][10] Nikethamide directly stimulates these centers, leading to an increase in both the respiratory rate and tidal volume.[1][2] It is believed to enhance the sensitivity of the medullary chemoreceptors to changes in blood carbon dioxide levels, amplifying the physiological response to hypercapnia.[2][11]

Peripheral Action on Carotid Body Chemoreceptors

In addition to its central effects, Nikethamide is thought to sensitize peripheral chemoreceptors located in the carotid bodies.[1][2] These receptors are primarily responsible for detecting changes in arterial oxygen levels (hypoxia). By enhancing their sensitivity, Nikethamide can augment the afferent signaling to the medullary centers, contributing to the overall increase in respiratory drive.[2]

Molecular Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways underlying Nikethamide's action on respiratory neurons. Key mechanisms involve the protein kinase C (PKC) signaling cascade and modulation of neurotransmitter systems.

PKC-Mediated Modulation of Sodium Channels

A significant component of Nikethamide's mechanism appears to be the modulation of voltage-gated sodium channels in inspiratory neurons via the PKC pathway.[4][7] Studies have shown that Nikethamide increases the concentration of PKC in neurons within the medial area of the nucleus retrofacialis (mNRF), a region implicated in respiratory rhythmogenesis.[4][7]

This activation of PKC leads to a downstream modulation of sodium channel kinetics:

-

Increased Sodium Current: Nikethamide enhances both persistent and transient sodium currents in inspiratory neurons.[7]

-

Shifted Activation/Inactivation Curves: It shifts the steady-state activation curve to more negative potentials and the inactivation curve to more positive potentials.[7]

-

Increased Channel Open Probability: The net effect is that sodium channels open at a lower membrane potential and close at a higher one, increasing their open duration and probability.[7]

This enhancement of sodium influx increases the excitability of inspiratory neurons, contributing directly to a more robust respiratory drive.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Nikethamide? [synapse.patsnap.com]

- 3. What is Nikethamide used for? [synapse.patsnap.com]

- 4. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]

- 5. Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Driving respiration: the respiratory central pattern generator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Respiratory rhythm and pattern generation: Brainstem cellular and circuit mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vinmec.com [vinmec.com]

The Rise and Fall of a Respiratory Stimulant: A Technical History of Nikethamide

For Researchers, Scientists, and Drug Development Professionals

Once a frontline treatment for respiratory depression, Nikethamide, also known by its trade name Coramine, has traversed a remarkable arc from a widely used analeptic to a compound of primarily historical and research interest. This technical guide delves into the historical development of Nikethamide as a therapeutic agent, examining its synthesis, mechanism of action, pivotal experimental findings, and the reasons for its eventual decline in clinical practice.

Discovery and Synthesis

Nikethamide, or N,N-diethylnicotinamide, was first described in the early 20th century.[1] Its synthesis involves the reaction of nicotinic acid with diethylamine. A common laboratory and industrial synthesis method is the aminocarbonylation of 3-iodopyridine with diethylamine.

A detailed workflow for a common synthesis route is outlined below:

Mechanism of Action: Stimulating the Core Respiratory Drive

Nikethamide's primary therapeutic effect is the stimulation of the central nervous system (CNS), particularly the respiratory centers in the medulla oblongata.[2][3] This action leads to an increased rate and depth of breathing. The precise molecular mechanism is not fully elucidated but is understood to involve two main pathways:

-

Direct Medullary Stimulation: Nikethamide acts directly on the respiratory centers in the brainstem, increasing their activity.

-

Chemoreceptor Sensitization: It is also thought to enhance the sensitivity of peripheral chemoreceptors, such as the carotid and aortic bodies, to changes in blood oxygen and carbon dioxide levels.[3]

More recent research has suggested a potential involvement of intracellular signaling pathways, specifically the modulation of sodium currents via the Protein Kinase C (PKC) pathway.

The proposed signaling pathway is illustrated below:

Historical Therapeutic Applications and Efficacy

In the mid-20th century, Nikethamide was a key tool in treating respiratory depression, most notably from overdoses of tranquilizers like barbiturates.[1] It was also used in cases of anesthetic-induced respiratory depression and other conditions leading to compromised breathing.

Quantitative Data from Pre-clinical Studies

While comprehensive quantitative data from early human clinical trials is scarce in modern databases, pre-clinical studies in animal models provide insight into its efficacy.

| Parameter | Animal Model | Dosage | Route of Administration | Key Findings |

| Pharmacokinetics & Pharmacodynamics | Dogs | 8.3 mg/kg and 25 mg/kg | Endotracheal | Rapid absorption with maximal blood concentrations at 2.5 minutes. Increased respiratory rate and tidal volume, peaking at 5 minutes.[4] |

| Hemodynamic Effects | Dogs | 20 mg/kg | Intravenous | Increased heart rate. When combined with dyprophylline, supported systolic, diastolic, and mean arterial blood pressure.[3] |

| Analeptic Effect | Cattle | 15 mg/kg | Intravenous | Increased heart rate and respiratory rate following xylazine-induced depression. |

Experimental Protocols: A Look into Historical Research

The following outlines a typical experimental protocol for evaluating the effects of Nikethamide on respiratory parameters in an animal model, based on historical research practices.

Detailed Methodologies:

-

Animal Model: Healthy adult mongrel dogs were commonly used.

-

Anesthesia: Anesthesia was typically induced with an intravenous barbiturate, such as sodium pentobarbital (e.g., 30 mg/kg).[4]

-

Instrumentation: A tracheostomy was performed to ensure a patent airway and for the administration of the drug in some protocols. An arterial line was placed for blood sampling and blood pressure monitoring.

-

Drug Administration: Nikethamide was administered via various routes, including intravenous, intramuscular, and endotracheal.[3][4]

-

Monitoring: Respiratory rate was monitored, and tidal volume was often measured using a spirometer. Arterial blood gases (PaO2, PaCO2, pH) were analyzed from arterial blood samples.

-

Data Analysis: The collected data was analyzed to determine the onset, peak, and duration of Nikethamide's effects on respiratory and cardiovascular parameters.

The Decline of a Therapeutic Agent

Despite its widespread use, the therapeutic window for Nikethamide was narrow, with the effective dose being close to the toxic dose, which could induce convulsions.[5] By the mid-20th century, a paradigm shift occurred in the management of drug-induced respiratory depression. Pioneering work by Scandinavian physicians demonstrated that supportive care, including mechanical ventilation, resulted in significantly lower mortality rates for barbiturate overdose compared to the use of analeptics.[2] This, coupled with the development of safer and more effective respiratory stimulants, led to a sharp decline in the clinical use of Nikethamide.

Conclusion: A Legacy in Research

While no longer a mainstay in clinical practice, the study of Nikethamide provides valuable insights into the physiological control of respiration and the historical evolution of therapeutic strategies for respiratory depression. Its mechanism of action continues to be a subject of interest in neuropharmacology, and it remains a useful tool in experimental research to investigate CNS stimulant effects and respiratory control pathways. The story of Nikethamide serves as a compelling case study in the dynamic nature of drug development, where the pursuit of improved safety and efficacy continually reshapes the therapeutic landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Analeptic use in clinical toxicology: a historical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Effects of Nikethamide and Dyprophylline Combination on Some In Vi" by CAVİT KUM and YUSUF ŞANLI [journals.tubitak.gov.tr]

- 4. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Nikethamide's Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of nikethamide's journey through the body in key animal models. By synthesizing available data, this document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, crucial for preclinical research and drug development. We present quantitative pharmacokinetic data in structured tables, detail experimental methodologies, and visualize metabolic pathways and experimental workflows to facilitate a deeper understanding of this complex process.

Section 1: Pharmacokinetics of Nikethamide Across Species

The pharmacokinetic profile of nikethamide, a central nervous system stimulant, exhibits variability across different animal species. Understanding these differences is paramount for extrapolating preclinical data to human studies. This section summarizes the key pharmacokinetic parameters of nikethamide in dogs, with qualitative insights into its disposition in rats and horses.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for nikethamide in dogs following endotracheal administration.[1][2] Data for rats and horses remain largely qualitative in the public domain.

| Parameter | Dog (8.3 mg/kg ET)[1][2] | Dog (25 mg/kg ET)[1][2] |

| Tmax (min) | 2.5 | 2.5 |

| Cmax (µg/mL) | 12.8 | 31.9 |

| t1/2α (min) | 2.37 | 1.68 |

| t1/2β (min) | 114 | 130 |

| AUC (µg·min/mL) | 1201 | 2790 |

| Bioavailability (%) | 84.7 | 65.5 |

ET: Endotracheal administration t1/2α: Distribution half-life t1/2β: Elimination half-life

Interspecies Pharmacokinetic Profile Overview

-

Dogs: Following endotracheal administration in dogs, nikethamide is rapidly absorbed, reaching maximum plasma concentrations within 2.5 minutes.[1][2] The elimination is biphasic, with a rapid distribution phase followed by a slower elimination phase.[1][2] The bioavailability is high, suggesting efficient absorption via the tracheal route.[1][2]

-

Rats: While specific quantitative data for nikethamide in rats is scarce, studies on the structurally similar compound N,N-diethyl-m-toluamide (DEET) suggest that after oral administration, the compound is extensively metabolized with little to no parent compound excreted in the urine.[3] This indicates that, similar to nikethamide, N-deethylation is a significant metabolic pathway.

-

Horses: In horses, nikethamide is known to be metabolized very rapidly.[1][4][5][6][7][8] Following intramuscular injection, the parent drug is quickly converted to its metabolites.[1][4][5][6][7][8]

Section 2: Metabolism of Nikethamide

The biotransformation of nikethamide is a critical aspect of its disposition and clearance from the body. The primary metabolic pathways involve enzymatic modifications in the liver, leading to the formation of various metabolites that are subsequently excreted.

Metabolic Pathways

Nikethamide undergoes extensive metabolism in animal models, primarily through N-deethylation and oxidation. The proposed metabolic pathway is illustrated below.

-

N-deethylation: This is a major metabolic route for nikethamide. One of the ethyl groups is removed to form N-ethylnicotinamide, which is an intermediate metabolite found in horses.[1][4][5][6][7][8] Subsequent de-ethylation of N-ethylnicotinamide leads to the formation of nicotinamide.[1][4][5][6][7][8] Studies on similar compounds suggest that cytochrome P450 (CYP) enzymes are responsible for this reaction.[9][10] Specifically, research on N,N-diethyl-m-toluamide (DEET) in rats points to the involvement of CYP enzymes in N-deethylation.[9]

-

N-oxidation: In rats, nikethamide can also undergo N-oxidation to form nikethamide-N-oxide.

-

Further Metabolism: The primary metabolite, nicotinamide, can be further metabolized to other compounds, such as nicotinic acid, before excretion.

Key Metabolizing Enzymes

While the specific cytochrome P450 isozymes responsible for nikethamide metabolism in different animal models have not been fully elucidated, comparative studies provide some insights. In vitro studies with liver microsomes from various species, including dogs and horses, have shown species-specific differences in CYP-mediated metabolism.[11] For N-dealkylation reactions of other xenobiotics, CYP3A4 has been identified as a major enzyme in humans, and analogous enzymes are likely involved in animal models.[10]

Section 3: Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. This section outlines a general experimental workflow for a pharmacokinetic study of nikethamide in an animal model, as well as a more detailed description of the analytical methodology.

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of nikethamide in an animal model.

Detailed Methodologies

Animal Models:

-

Dogs: Beagle dogs are commonly used for pharmacokinetic studies.[12][13]

-

Rats: Sprague-Dawley or Wistar rats are frequently used rodent models.[3]

-

Horses: Thoroughbred or other healthy adult horses are used for equine pharmacokinetic studies.[1][4][5][6][7][8]

Drug Administration and Dosing:

-

Endotracheal (Dogs): As described in one study, anesthetized dogs receive a sterilized solution of nikethamide rapidly injected into the tracheal tract, followed by forceful ventilation.[1][2]

-

Intramuscular (Horses): Nikethamide is administered via deep intramuscular injection.[1][4][5][6][7][8]

-

Intravenous (General): For intravenous studies, the drug is typically administered as a bolus injection or infusion through a catheterized vein (e.g., jugular or saphenous vein).

Blood Sampling:

-

Serial blood samples are collected at predetermined time points before and after drug administration.

-

In dogs and horses, blood is typically drawn from a jugular or cephalic vein catheter.

-

In rats, blood can be collected via a tail vein, saphenous vein, or a surgically implanted jugular vein catheter.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples (Horses)

-

Sample Preparation: Urine samples are adjusted to a specific pH and then subjected to solvent extraction to isolate nikethamide and its metabolites.

-

Derivatization (if necessary): In some cases, derivatization may be required to improve the volatility and chromatographic properties of the analytes.

-

GC-MS Analysis: The extracted and prepared samples are injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times on the GC column and identified and quantified based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.[1][4][5][6][7][8]

Analytical Method: Phosphorimetric Method for Blood Samples (Dogs)

-

While not as common as chromatographic methods, a phosphorimetric method has been used to determine nikethamide concentrations in dog blood.[1][2] This technique measures the phosphorescence of the analyte after excitation with a specific wavelength of light.

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd).

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the pharmacokinetics and metabolism of nikethamide in key animal models. While quantitative data is most complete for dogs following endotracheal administration, the metabolic pathways in rats and horses have been partially elucidated. The provided experimental workflow and methodological details offer a framework for designing and conducting future preclinical studies. Further research is warranted to obtain comprehensive pharmacokinetic profiles of nikethamide in rats and horses across various administration routes and to definitively identify the specific enzymes responsible for its metabolism. Such data will be invaluable for refining dose-response relationships and improving the translation of preclinical findings to clinical applications.

References

- 1. Excretion and metabolism of nikethamide in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. The biotransformation of nikethamide in the rat and its acceleration by hexachlorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined exposure to DEET (N,N-diethyl-m-toluamide) and permethrin: pharmacokinetics and toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Excretion and metabolism of nikethamide in the horse. | Semantic Scholar [semanticscholar.org]

- 9. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro comparison of cytochrome P450-mediated metabolic activities in human, dog, cat, and horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Nikethamide (Standard) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikethamide (N,N-Diethylnicotinamide) is a central nervous system (CNS) stimulant with a primary application as a respiratory stimulant. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, relevant experimental protocols, and key quantitative data. Its primary mode of action is the stimulation of the medullary respiratory centers in the brainstem, leading to an increased rate and depth of respiration. Evidence also points to the modulation of peripheral chemoreceptors and interaction with the GABA A receptor as contributing to its pharmacological effects. While historically used for respiratory depression, its clinical application has diminished with the advent of safer alternatives. This document aims to serve as a detailed resource for professionals engaged in pharmacological research and drug development.

Core Properties of Nikethamide

Nikethamide is a synthetic pyridinecarboxamide derivative of nicotinic acid.

| Property | Value | Reference |

| CAS Number | 59-26-7 | |

| Molecular Weight | 178.23 g/mol | |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Synonyms | N,N-Diethylnicotinamide, Coramine |

Mechanism of Action

Nikethamide's primary effect is the stimulation of the respiratory centers located in the medulla oblongata, a part of the brainstem that controls vital autonomic functions. This stimulation results in an increased respiratory rate and tidal volume. The precise molecular mechanism is not fully elucidated, but it is understood to involve the following:

-

Enhanced Chemoreceptor Sensitivity: Nikethamide is thought to increase the sensitivity of peripheral chemoreceptors (in the carotid and aortic bodies) to changes in blood carbon dioxide and oxygen levels. Activation of these chemoreceptors sends afferent signals to the medullary respiratory centers, augmenting the respiratory drive.

-

GABA A Receptor Modulation: Studies have indicated that the respiratory enhancement induced by Nikethamide is partially mediated by the GABA A receptor. This suggests an interaction with the primary inhibitory neurotransmitter system in the CNS.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Nikethamide.

Neuropharmacological effects of Nikethamide beyond respiration

An In-depth Technical Guide to the Neuropharmacological Effects of Nikethamide Beyond Respiration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on the neuropharmacological effects of Nikethamide. It is intended for research and informational purposes only. The molecular mechanisms of Nikethamide's non-respiratory central nervous system effects are not fully elucidated, and quantitative pharmacological data in the public domain is limited.

Executive Summary

Nikethamide (N,N-diethylnicotinamide) is a central nervous system (CNS) stimulant historically used as an analeptic, or respiratory stimulant.[1][2][3][4] Its clinical application has largely been superseded by safer and more effective alternatives due to a narrow therapeutic window and the risk of adverse effects such as convulsions at higher doses.[1][4] Beyond its well-documented effects on the medullary respiratory centers, Nikethamide exerts broader neuropharmacological actions that contribute to its overall stimulant profile, including general CNS arousal and alertness.[1][5] This guide provides a technical overview of the hypothesized neuropharmacological mechanisms of Nikethamide that are independent of its respiratory actions, details representative experimental protocols to investigate these effects, and presents conceptual diagrams of the implicated pathways and workflows.

Hypothesized Non-Respiratory Mechanisms of Action

While the precise molecular targets remain incompletely understood, several lines of evidence and pharmacological precedent point to potential mechanisms through which Nikethamide exerts its broader CNS stimulant effects.[1][4]

Antagonism of GABAergic Neurotransmission

A prominent hypothesis for Nikethamide's stimulant and convulsant properties is the inhibition of the primary inhibitory neurotransmitter in the CNS, γ-aminobutyric acid (GABA).

-

Proposed Mechanism: By acting as an antagonist at GABA-A receptors, Nikethamide would reduce the inhibitory tone on neurons.[6] GABA-A receptors are ligand-gated chloride ion channels; their activation leads to hyperpolarization and decreased neuronal excitability. Antagonism of these receptors would lead to a state of disinhibition, resulting in generalized neuronal hyperexcitation and increased neuronal firing rates. This aligns with the observed effects of CNS stimulation, and at high doses, the induction of seizures.[7]

-

Supporting Evidence: A study on neonatal rat medullary slices demonstrated that the respiratory enhancement effect of Nikethamide could be partially mediated by the GABA-A receptor.[6] This suggests an interaction, although it does not decouple the effect from respiration. The convulsant properties of Nikethamide are also consistent with the actions of known GABA-A antagonists like bicuculline and picrotoxin.[6]

Modulation of Monoaminergic Systems

Nikethamide may influence the levels of excitatory neurotransmitters such as dopamine and norepinephrine, a common mechanism for CNS stimulants.

-

Proposed Mechanism: Nikethamide could either promote the release or inhibit the reuptake of dopamine and norepinephrine in brain regions associated with arousal, motivation, and motor control, such as the nucleus accumbens and prefrontal cortex. This would lead to increased synaptic concentrations of these neurotransmitters, enhancing downstream signaling and contributing to its stimulant effects.

-

Supporting Evidence: While direct studies in mammals are lacking, research in poultry has suggested that Nikethamide administration can increase the levels of dopamine and norepinephrine in the brain. Furthermore, investigations into related analeptics often point to interactions with monoaminergic systems.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The chemical structure of Nikethamide, N,N-diethylnicotinamide , suggests a possible interaction with nicotinic acetylcholine receptors (nAChRs). Nicotinamide is structurally related to nicotine, the canonical agonist for these receptors. nAChRs are widely distributed in the CNS and are involved in cognitive function, arousal, and reward.

-

Proposed Mechanism: Nikethamide could act as an agonist or a positive allosteric modulator at specific subtypes of neuronal nAChRs. Activation of these ligand-gated ion channels, which are permeable to sodium and calcium, is depolarizing and typically enhances neurotransmitter release.

-

Supporting Evidence: This mechanism is currently speculative and based on structural similarity. Direct binding studies or functional assays confirming Nikethamide's activity at nAChRs are not available in the reviewed literature.

Effects on Voltage-Gated Sodium Channels

The convulsive effects of Nikethamide at high doses may also be explained by a direct interaction with voltage-gated sodium channels (VGSCs).

-

Proposed Mechanism: Research suggests that the convulsive actions of Nikethamide could be due to inducing a prolonged opening of VGSCs. This would lead to excessive neuronal depolarization, repetitive firing, and seizure activity.

-

Supporting Evidence: This hypothesis requires further validation through electrophysiological studies, such as patch-clamp analysis, to characterize the specific effects of Nikethamide on the gating properties of different VGSC isoforms.

Quantitative Pharmacological Data

As of the date of this guide, specific quantitative data for Nikethamide's binding affinity or functional potency at non-respiratory CNS targets are not well-documented in publicly available literature. The following tables are presented as templates to guide future research, indicating the types of data required to fully characterize Nikethamide's neuropharmacological profile.

Table 1: Template for Receptor Binding Affinity Data (Ki in nM)

| Target | Radioligand | Tissue/Cell Line | Nikethamide Ki (nM) | Reference |

|---|---|---|---|---|

| GABA-A Receptor | [³H]Muscimol / [³H]Flunitrazepam | Rat cortical membranes | Data Needed | TBD |

| α4β2 nAChR | [³H]Epibatidine | HEK293 cells expressing α4β2 | Data Needed | TBD |

| 5-HT2A Receptor | [³H]Ketanserin | Human cortical membranes | Data Needed | TBD |

| Dopamine Transporter | [³H]WIN 35,428 | Rat striatal membranes | Data Needed | TBD |

| Norepinephrine Transporter| [³H]Nisoxetine | Human SLC6A2 cell line | Data Needed | TBD |

Table 2: Template for Functional Assay Data (EC₅₀/IC₅₀ in µM)

| Assay Type | Target/System | Measured Effect | Nikethamide EC₅₀/IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Electrophysiology | GABA-A in Xenopus oocytes | Inhibition of GABA-induced current | Data Needed | TBD |

| Ca²⁺ Imaging | α7 nAChR in SH-SY5Y cells | Agonist-induced Ca²⁺ influx | Data Needed | TBD |

| Neurotransmitter Release | Rat striatal slices | Dopamine release | Data Needed | TBD |

| Electrophysiology | NaV1.2 in HEK293 cells | Modulation of sodium current | Data Needed | TBD |

Representative Experimental Protocols

The following sections detail generalized, representative protocols for key experiments that would be essential for elucidating the neuropharmacological effects of Nikethamide.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of Nikethamide for a target receptor, such as the GABA-A receptor.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol, at a concentration near its Kd), and variable concentrations of Nikethamide (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

To determine non-specific binding, use a saturating concentration of a known unlabeled ligand (e.g., GABA) in a parallel set of wells.

-

To determine total binding, use assay buffer in place of any competitor.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), washing rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Nikethamide to generate a competition curve.

-

Determine the IC₅₀ value (concentration of Nikethamide that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis

This protocol outlines a method to measure extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following Nikethamide administration.[8][9][10]

-

Surgical Implantation:

-

Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Secure the cannula assembly to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cut-off membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]

-

Allow the system to equilibrate and collect baseline dialysate samples for at least 60-90 minutes (e.g., collecting one 20-minute sample every 20 minutes).

-

-

Drug Administration and Sampling:

-

Administer Nikethamide systemically (e.g., via intraperitoneal injection) at the desired dose.

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Keep samples on ice or immediately add a stabilizer to prevent neurotransmitter degradation.

-

-

Sample Analysis:

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).

-

Construct a standard curve with known concentrations of dopamine and norepinephrine to quantify the amounts in the samples.

-

-

Data Analysis:

-

Calculate the basal neurotransmitter concentration from the pre-drug samples.

-

Express the post-drug concentrations as a percentage of the basal level for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to determine if Nikethamide administration caused a significant change in neurotransmitter levels compared to baseline and to a vehicle-treated control group.

-

Conclusion and Future Directions

Nikethamide is a CNS stimulant whose neuropharmacological effects extend beyond its primary action on respiratory centers. While its clinical use is limited, it remains a compound of interest for understanding the mechanisms of CNS stimulation. The leading hypotheses for its non-respiratory effects include antagonism of GABA-A receptors and modulation of monoaminergic systems, with potential minor roles for nAChRs and voltage-gated sodium channels.

Significant gaps remain in the pharmacological characterization of Nikethamide. Future research should prioritize:

-

Systematic Receptor Profiling: Conducting comprehensive radioligand binding assays across a wide range of CNS targets to identify primary and secondary binding sites.

-

Functional Characterization: Employing in vitro functional assays (e.g., electrophysiology, second messenger analysis) to determine whether Nikethamide acts as an agonist, antagonist, or modulator at identified targets.

-

In Vivo Target Engagement and Neurochemical Correlates: Using techniques like in vivo microdialysis coupled with behavioral assessments to link receptor-level actions with changes in neurotransmitter systems and observable stimulant effects.

A thorough investigation guided by these principles will be crucial to fully elucidate the complex neuropharmacology of Nikethamide and its place among CNS stimulants.

References

- 1. Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. Nikethamide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Nikethamide? [synapse.patsnap.com]

- 5. nikethamide | Dosing & Uses | medtigo [medtigo.com]

- 6. [GABA A receptor participates in respiratory enhancement induced by nikethamide in neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Relationship of Nikethamide to Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, chemical, and pharmacological relationship between nikethamide and its parent compound, nicotinic acid. The document details their distinct physicochemical properties, biological activities, and the synthetic pathway that connects them.

Core Structural Relationship

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid group at the 3-position.[1] Its chemical structure is fundamental to a class of compounds known as pyridinecarboxamides. Nikethamide is the N,N-diethylamide derivative of nicotinic acid.[2] This structural modification involves the formal condensation of the carboxylic acid group of nicotinic acid with diethylamine, replacing the hydroxyl (-OH) group with a diethylamino (-N(CH₂CH₃)₂) moiety. This seemingly minor alteration dramatically shifts the molecule's pharmacological profile from a vitamin and lipid-lowering agent to a central nervous system stimulant.[2][3]

Nicotinamide, another important derivative, is the simple amide of nicotinic acid and is also classified as vitamin B3.[4][5] Nikethamide can be considered a substituted version of nicotinamide.

Comparative Physicochemical and Pharmacological Data

The structural differences between nicotinic acid, nicotinamide, and nikethamide lead to distinct physicochemical properties and, consequently, different pharmacological applications.

Physicochemical Properties

The following table summarizes key physicochemical data for the three compounds.

| Property | Nicotinic Acid | Nicotinamide | Nikethamide |

| IUPAC Name | Pyridine-3-carboxylic acid[6] | Pyridine-3-carboxamide[4] | N,N-diethylpyridine-3-carboxamide[7] |

| Molecular Formula | C₆H₅NO₂[6] | C₆H₆N₂O[4] | C₁₀H₁₄N₂O[7] |

| Molecular Weight | 123.11 g/mol [6] | 122.12 g/mol [4] | 178.23 g/mol [7] |

| Appearance | White crystalline powder[6] | White crystalline powder[4] | Viscous liquid or crystalline solid[7] |

| Melting Point | 237 °C[6] | 128-131 °C | 24-26 °C[7] |

| Solubility in Water | 18 g/L[6] | Soluble | Soluble (≥ 100 mg/mL)[7] |

| XLogP3 | 0.22 | -0.4 | 0.3 |

Pharmacological Profiles

The functional divergence resulting from the structural modifications is outlined below.

| Parameter | Nicotinic Acid | Nicotinamide | Nikethamide |

| Primary Use | Antihyperlipidemic agent; Vitamin B3 supplement[1] | Vitamin B3 supplement; Dermatology (topical)[8] | Respiratory stimulant[2] |

| Mechanism | Activates HCA₂ (GPR109A) receptors, reducing lipolysis[6] | Precursor to NAD and NADP; influences cellular metabolism and DNA repair[5] | Central nervous system stimulant, possibly via GABA inhibition[3] |

| Key Effect | Lowers LDL, VLDL, and triglycerides; raises HDL[1][6] | Prevents pellagra; anti-inflammatory effects on skin[5][8] | Increases respiratory rate and depth[2] |

| Common Side Effect | Cutaneous flushing | Generally well-tolerated | Hypertension, tachycardia |

Experimental Protocols

Synthesis of Nikethamide from Nicotinic Acid

This protocol describes a general method for the synthesis of nikethamide via the condensation of nicotinic acid with diethylamine.

Principle: This method involves the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic acyl substitution by diethylamine to form the corresponding amide. Phosphorus oxychloride is a common reagent for this type of condensation.[9]

Materials:

-

Nicotinic Acid

-

Diethylamine

-

Phosphorus Oxychloride

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Sodium Hydroxide solution (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the reaction flask with a solution of phosphorus oxychloride in anhydrous toluene.

-

In a separate beaker, dissolve nicotinic acid in anhydrous toluene and then add diethylamine to this solution. Stir until a homogenous solution is formed.[9]

-

Transfer the nicotinic acid/diethylamine solution to the dropping funnel.

-

Heat the phosphorus oxychloride solution to boiling (reflux).

-

Slowly add the nicotinic acid/diethylamine solution dropwise from the funnel into the boiling phosphorus oxychloride solution.[9]

-

After the addition is complete, maintain the reaction mixture at reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium hydroxide to neutralize the acidic components and precipitate byproducts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude nikethamide can be purified by vacuum distillation.[10]

Chemical Differentiation by Koenig Reaction

Principle: The Koenig reaction can be used to differentiate and quantify nicotinic acid and nicotinamide. The pyridine ring is cleaved by cyanogen bromide, and the resulting product is coupled with an aromatic amine, such as sulfanilic acid, to produce a colored complex. The color complex of nicotinic acid has approximately double the absorbance of the nicotinamide complex at 430 nm, allowing for differentiation.[11]

Materials:

-

Sample containing nicotinic acid and/or nicotinamide

-

Cyanogen bromide solution

-

Sulfanilic acid solution

-

Buffer solution (to maintain optimal pH)

-

Spectrophotometer

Procedure:

-

Prepare a standard solution of the sample in a suitable buffer.

-

To an aliquot of the sample solution, add the cyanogen bromide solution and allow it to react for a specified time.

-

Add the sulfanilic acid solution to couple with the reaction product, leading to color development.

-

Measure the absorbance of the resulting solution at 430 nm using a spectrophotometer.

-

To determine the composition of a mixture, a second measurement is taken after hydrolyzing the sample (e.g., with NaOH), which quantitatively converts nicotinamide to nicotinic acid.[11]

-

The percentage of each compound in the original mixture can be calculated based on the absorbance values before and after hydrolysis.

Signaling Pathways and Mechanism of Action

Nicotinic Acid Signaling in Lipid Metabolism

The primary mechanism for the lipid-lowering effects of nicotinic acid involves the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A), which is highly expressed on adipocytes.[6]

Proposed Mechanism of Nikethamide

Nikethamide acts as a central nervous system stimulant, primarily affecting respiration.[2] While the exact mechanism is not fully elucidated, evidence suggests it may involve the modulation of inhibitory neurotransmission. Specifically, it is thought to inhibit the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[3]

References

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. Nikethamide - Wikipedia [en.wikipedia.org]

- 3. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Nicotinic acid and nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nicotinic acid/niacinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2182903C2 - Method of synthesis of nicotinic acid diethylamide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Calibration Curve Generation for Nikethamide (Standard)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the generation of a calibration curve for Nikethamide using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the quantitative analysis of Nikethamide in bulk drug substance and pharmaceutical formulations. The described protocol outlines the preparation of standard solutions, the requisite HPLC instrumentation and conditions, and the procedure for constructing a linear calibration curve. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately quantify Nikethamide.

Principle

The quantitative analysis of Nikethamide is performed using a reversed-phase HPLC (RP-HPLC) method with UV detection. The principle of this method is based on the separation of Nikethamide from other components on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Nikethamide is detected by its absorbance of UV light at a specific wavelength. The peak area of the analyte is directly proportional to its concentration. A calibration curve is generated by plotting the peak areas of a series of Nikethamide standards of known concentrations against their respective concentrations. The concentration of Nikethamide in an unknown sample can then be determined by interpolating its peak area on the calibration curve.

Materials and Reagents

-

Nikethamide Reference Standard: Pharmaceutical primary standard grade.

-

Methanol: HPLC grade.

-

Acetonitrile: HPLC grade.

-

Ammonium Acetate: Analytical reagent grade.

-

Glacial Acetic Acid: Analytical reagent grade.

-

Water: HPLC grade or purified water.

-

0.45 µm Syringe Filters: For sample and standard filtration.

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

-

Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.

Table 1: HPLC Operating Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

20 mM Ammonium Acetate Buffer (pH 4.5): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.

-

Mobile Phase Mixture: Mix the 20 mM Ammonium Acetate Buffer (pH 4.5) and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 100 mg of Nikethamide reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up the volume to the mark with methanol. This is the Standard Stock Solution.

-

Store the stock solution at 2-8 °C, protected from light. Under these conditions, the solution is stable for at least one month.

Preparation of Working Standard Solutions

Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 1 µg/mL to 50 µg/mL.

Table 2: Example Dilution Scheme for Working Standards

| Working Standard Concentration (µg/mL) | Volume of Stock Solution (1000 µg/mL) | Final Volume (mL) |

| 1 | 10 µL | 10 |

| 5 | 50 µL | 10 |

| 10 | 100 µL | 10 |

| 25 | 250 µL | 10 |

| 50 | 500 µL | 10 |

Note: Use calibrated pipettes for accurate dilutions. Filter each working standard solution through a 0.45 µm syringe filter before injection.

Generation of the Calibration Curve

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in triplicate.

-

Record the peak area for the Nikethamide peak in each chromatogram.

-

Calculate the mean peak area for each concentration level.

-

Plot a graph of the mean peak area (y-axis) against the concentration of Nikethamide (x-axis).

-

Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the slope (m), and the y-intercept (c).

Data Presentation and System Suitability

The calibration curve should be linear over the proposed concentration range. The correlation coefficient (r²) should be greater than 0.999.

Table 3: Typical Calibration Data for Nikethamide

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | [Example Value: 50000] |

| 5 | [Example Value: 250000] |

| 10 | [Example Value: 500000] |

| 25 | [Example Value: 1250000] |

| 50 | [Example Value: 2500000] |

Table 4: Method Validation Parameters (Typical Values)

| Parameter | Typical Value |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

Note: LOD and LOQ should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.

Visualization of Experimental Workflow

Caption: Workflow for Nikethamide HPLC calibration curve generation.

Conclusion

This application note provides a comprehensive and detailed protocol for generating a reliable HPLC calibration curve for Nikethamide. The described method is accurate, precise, and linear over the specified concentration range, making it suitable for routine quantitative analysis in research and quality control laboratories. Proper adherence to the outlined procedures will ensure the generation of high-quality data for the quantification of Nikethamide.

Application Notes for the Analysis of Nikethamide using Gas Chromatography-Mass Spectrometry

Introduction

Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a stimulant which can affect the respiratory cycle. It is available as a short-acting respiratory stimulant. Due to its performance-enhancing potential, its use is monitored in sports. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of Nikethamide in various matrices. These application notes provide a comprehensive overview and protocol for the use of Nikethamide as a standard in GC-MS analysis, intended for researchers, scientists, and drug development professionals.

Principle of the Method

Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS). In the MS, molecules are typically ionized by electron ionization (EI), which generates a molecular ion and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly specific identification. Quantification is achieved by measuring the abundance of specific ions and correlating the response to that of a known concentration of a reference standard.

Applications

-

Doping Control: Monitoring of Nikethamide in athletes' urine or blood samples.

-

Pharmaceutical Analysis: Quality control of pharmaceutical formulations containing Nikethamide.

-

Forensic Toxicology: Detection and quantification of Nikethamide in post-mortem specimens or in cases of suspected drug-facilitated crimes.

-

Pharmacokinetic Studies: Determination of Nikethamide and its metabolites in biological fluids to study its absorption, distribution, metabolism, and excretion.

Experimental Protocols

This section details the necessary steps for the analysis of Nikethamide using GC-MS.

1. Materials and Reagents

-

Nikethamide certified reference material (CRM)

-

Solvents: Methanol, Ethyl acetate (GC grade or higher)

-

Internal Standard (IS): (Optional but recommended for accurate quantification) A deuterated analog of Nikethamide or a compound with similar chemical properties and chromatographic behavior that is not present in the sample.

-

Sample preparation consumables: Solid-phase extraction (SPE) cartridges, autosampler vials with inserts, syringes, and filters.

2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nikethamide CRM in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: If using an internal standard, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) in ethyl acetate.

-

Sample Preparation (e.g., for Urine):

-

To 1 mL of urine, add a known amount of the internal standard solution.

-

Perform a liquid-liquid extraction (LLE) with an appropriate solvent like ethyl acetate or a solid-phase extraction (SPE) for sample clean-up and concentration.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A typical GC-MS method for Nikethamide analysis is outlined below. Parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial: 100 °C, hold for 1 min |

| Ramp: 15 °C/min to 280 °C | |

| Hold: 5 min at 280 °C | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

| SIM Ions | Quantifier: 106, Qualifiers: 78, 178 |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation data for a GC-MS method for Nikethamide.

Table 1: Calibration Curve for Nikethamide

| Concentration (ng/mL) | Peak Area Ratio (Nikethamide/IS) |

| 10 | 0.12 |

| 50 | 0.61 |

| 100 | 1.25 |

| 250 | 3.10 |

| 500 | 6.22 |

| 1000 | 12.45 |

| Linearity (R²) | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) - Intra-day | < 5% |

| Precision (% RSD) - Inter-day | < 10% |

Mandatory Visualizations

Nikethamide Electron Ionization Mass Spectrum

The mass spectrum of Nikethamide obtained by electron ionization is a key identifier. The molecular ion ([M]⁺) is observed at m/z 178. The base peak, which is the most abundant ion, is typically at m/z 106. Other significant fragments are observed at m/z 78 and 51.

Figure 1. Proposed fragmentation pathway of Nikethamide in EI-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Nikethamide in a biological sample using GC-MS.

Figure 2. Experimental workflow for Nikethamide analysis by GC-MS.

Application Notes and Protocols for the Preparation and Stability of Nikethamide Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nikethamide standard solutions and the assessment of their stability. The information is intended to support accurate and reliable quantitative analysis in research and quality control settings.

Preparation of Nikethamide Standard Solutions

Accurately prepared standard solutions are fundamental for the quantification of nikethamide in various sample matrices. The following protocols outline the preparation of a primary stock solution and subsequent working standards for analytical applications such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Nikethamide reference standard (of known purity)

-

Volumetric flasks (Class A)

-

Analytical balance (calibrated)

-

Pipettes (calibrated)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized or distilled water (HPLC grade)

-

Phosphate buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)[1]

-

Protocol for Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL nikethamide primary stock solution in methanol.